molecular formula C9H6BrClN2 B13649018 5-Bromo-2-chloroquinolin-4-amine

5-Bromo-2-chloroquinolin-4-amine

Cat. No.: B13649018
M. Wt: 257.51 g/mol
InChI Key: KZHLMVNQZVBHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloroquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H6BrClN2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of quinoline derivatives. For example, the preparation can include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are often carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent quality. The industrial production methods focus on optimizing the reaction conditions to minimize costs and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroquinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

5-Bromo-2-chloroquinolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-chloroquinolin-4-amine include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-2-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13)

InChI Key

KZHLMVNQZVBHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.